芍药内酯B

描述

Paeonilactone B is a monoterpene with neuroprotective effects against oxidative stress . It has been found to protect rat cortical cells against H2O2-induced neurotoxicity .

Synthesis Analysis

The synthesis of Paeonilactone B involves a SmI2-mediated cascade reaction of methylenecyclopropyl ketone 9, which proceeds with high diastereoselectivity . This reaction is critically dependent on the presence of HMPA . Another synthesis method involves stereocontrolled palladium-catalyzed reactions .Molecular Structure Analysis

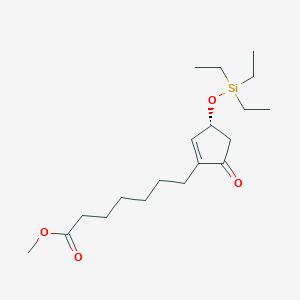

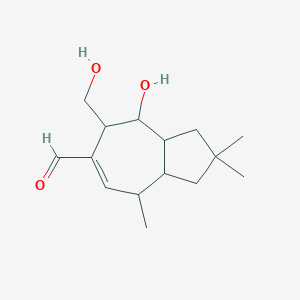

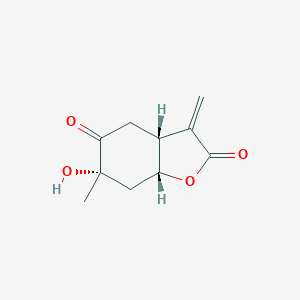

The molecular formula of Paeonilactone B is C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .Chemical Reactions Analysis

The SmI2-mediated cascade reaction of methylenecyclopropyl ketone 9 is a key step in the synthesis of Paeonilactone B . This reaction proceeds with high diastereoselectivity and is critically dependent on the presence of HMPA .Physical And Chemical Properties Analysis

The molecular formula of Paeonilactone B is C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .科学研究应用

Antioxidant Activities

Paeonilactone B has been identified as having potent antioxidant properties . This compound can help in neutralizing harmful free radicals in the body, which are linked to various chronic diseases and aging processes. Its antioxidant capacity makes it a valuable subject for research in developing treatments for oxidative stress-related conditions .

Antitumor Activities

Research has indicated that Paeonilactone B exhibits antitumor activities . It’s being studied for its potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs. The compound’s mechanisms of action against tumor cells are a significant area of interest in pharmacological studies .

Antipathogenic Activities

The antipathogenic properties of Paeonilactone B are noteworthy. It has been shown to have activities against various microorganisms, which suggests its potential use in treating infectious diseases. Studies are exploring its effectiveness and possible applications in antimicrobial therapies .

Immune System Modulation

Paeonilactone B may play a role in modulating the immune system . Its effects on immune cells and inflammatory responses are being investigated, which could lead to new insights into managing autoimmune diseases and allergies .

Cardiovascular System Protection

There is interest in Paeonilactone B’s protective effects on the cardiovascular system . Its potential to improve heart health by influencing blood vessel function and reducing inflammation could make it a target for cardiovascular disease prevention and treatment research .

Central Nervous System Activities

Lastly, Paeonilactone B’s impact on the central nervous system is under investigation. Its potential neuroprotective effects could be beneficial in treating neurodegenerative diseases or brain injuries. Research in this area aims to understand how Paeonilactone B can influence neurological functions and protect against CNS damage .

作用机制

Target of Action

Paeonilactone B, a monoterpene isolated from Paeonia lactiflora roots, primarily targets rat cortical cells . These cells play a crucial role in the central nervous system, contributing to cognitive functions such as memory and learning .

Mode of Action

Paeonilactone B interacts with its targets by exhibiting a neuroprotective effect against oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species and their removal, is recognized as a cause of various diseases . Paeonilactone B inhibits this oxidative stress, thereby protecting rat cortical cells against neurotoxicity induced by hydrogen peroxide (H2O2) .

Biochemical Pathways

It is known that the compound’s neuroprotective activity is linked to its ability to counteract oxidative stress . By inhibiting oxidative stress, Paeonilactone B may influence various biochemical pathways related to neurodegenerative disorders, ischemia, and the aging process .

Result of Action

The primary result of Paeonilactone B’s action is the protection of rat cortical cells against H2O2-induced neurotoxicity . This neuroprotective effect could potentially be beneficial in the treatment of various diseases related to oxidative stress, including neurodegenerative disorders .

属性

IUPAC Name |

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSTVWDPRTWASK-XSSZXYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345684 | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paeonilactone B | |

CAS RN |

98751-78-1 | |

| Record name | Paeonilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAEONILACTONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paeonilactone B and where is it found?

A1: Paeonilactone B is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []

Q2: Can you describe some of the synthetic approaches used to produce Paeonilactone B?

A2: Several synthetic routes have been developed to access Paeonilactone B. Some key strategies include:

- Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []

- Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]

- Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of Paeonilactone B, and has been used to prepare the compound in its enantiomerically pure form. [, , ]

- Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of Paeonilactone B and related compounds. []

Q3: How is Paeonilactone B metabolized in the body?

A3: Studies using rat intestinal flora have shown that Paeonilactone B is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of Paeonilactone B. []

Q4: What is the biological activity of Paeonilactone B?

A4: Paeonilactone B, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []

Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?

A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []

Q6: How can Paeonilactone A and Paeonilactone B be analyzed in biological samples?

A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and Paeonilactone B in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.

Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to Paeonilactone B?

A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including Paeonilactone B. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure Paeonilactone B. []

Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of Paeonilactone B?

A8: During the synthesis of Paeonilactone B, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of Paeonilactone B. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。